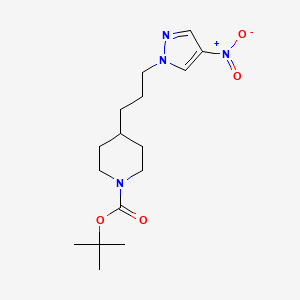

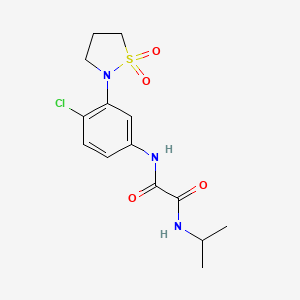

![molecular formula C18H17N3O6S2 B2994947 (Z)-methyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-65-8](/img/structure/B2994947.png)

(Z)-methyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It contains a methoxybenzoyl group, a sulfamoyl group, and an acetate group attached to the benzo[d]thiazole core .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through reactions involving arylhydrazines and CS2 . Another method involves the reaction of 2-amino-3-iodochromones and amines .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d]thiazole core would provide a planar, aromatic region, while the methoxybenzoyl, sulfamoyl, and acetate groups would add additional complexity .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The benzo[d]thiazole core might undergo electrophilic substitution reactions, while the methoxybenzoyl, sulfamoyl, and acetate groups might participate in various other reactions .Applications De Recherche Scientifique

Aldose Reductase Inhibitors

One of the prominent applications of related thiazolidin-4-one acetate derivatives is as aldose reductase inhibitors. These inhibitors have shown potential in the treatment of diabetic complications. The structure-selectivity relationships and binding modes of these inhibitors with aldose reductase have been explored through docking and molecular dynamics simulations (Ali et al., 2012).

Antibacterial and Antifungal Activity

Some derivatives of this compound have been synthesized and characterized for their antibacterial and antifungal activities. The results from studies have shown that these compounds are moderately active against specific bacteria and fungi, contributing to the field of antimicrobial research (Vinusha et al., 2015).

Synthesis of Antibiotics

The compound and its derivatives have been used in the synthesis of cephem antibiotics, which are a class of β-lactam antibiotics. These antibiotics are significant in clinical applications, highlighting the compound's role in pharmaceutical chemistry (Tatsuta et al., 1994).

Antihypertensive Agents

Derivatives of this compound have been investigated for their potential as antihypertensive α-blocking agents. This research contributes to the development of new therapeutic agents for hypertension (Abdel-Wahab et al., 2008).

Orientations Futures

The future research directions for this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail. Further studies could also explore its potential uses in various applications, such as in the development of new pharmaceuticals or materials .

Propriétés

IUPAC Name |

methyl 2-[2-(3-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O6S2/c1-26-12-5-3-4-11(8-12)17(23)20-18-21(10-16(22)27-2)14-7-6-13(29(19,24)25)9-15(14)28-18/h3-9H,10H2,1-2H3,(H2,19,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVKUJLAKPVSIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2994866.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2994869.png)

![6-[[4-(4-ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2994872.png)

![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2994874.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2994877.png)

![5-((4-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2994886.png)